molecular formula C19H16O3 B1329338 4,4',4''-Methanetriyltriphenol CAS No. 603-44-1

4,4',4''-Methanetriyltriphenol

Cat. No.: B1329338
CAS No.: 603-44-1
M. Wt: 292.3 g/mol
InChI Key: WFCQTAXSWSWIHS-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Triarylmethane Chemistry

The journey of triarylmethane chemistry began in 1872 with the first synthesis of the parent hydrocarbon, triphenylmethane (B1682552), by German chemist August Kekulé and his Dutch student Antoine Paul Nicolas Franchimont. wikipedia.org This discovery paved the way for the development of a plethora of synthetic dyes, which became intensely colored substances of significant industrial value. wikipedia.orgwikipedia.org The Friedel–Crafts reaction emerged as a key method for preparing many triarylmethane derivatives, including those with phenolic substituents. wikipedia.org

Over the years, the field has expanded beyond dyes, with triarylmethane compounds finding use as pH indicators due to their reversible reactions with acids and bases. wikipedia.org The evolution of this chemical class has seen the creation of diverse families of compounds based on the nature of the substituents on the aryl groups, including fuchsine dyes, phenol (B47542) dyes, and malachite green dyes. wikipedia.org More recently, transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have provided modern and efficient pathways to synthesize complex triarylmethane derivatives. nih.gov

Significance of 4,4',4''-Methanetriyltriphenol within Phenolic Compound Research

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a major class of plant secondary metabolites renowned for their diverse biological and pharmaceutical activities. researchgate.netnih.gov Research in this area has traditionally focused on their antioxidant properties and their roles in mitigating oxidative stress-related diseases. researchgate.netnih.gov

This compound, as a triphenolic compound, holds a special place within this research landscape. The presence of three hydroxyl groups contributes significantly to its reactivity and potential biological activity, particularly its capacity to act as an antioxidant by neutralizing free radicals. This structural feature allows it to participate in various chemical reactions, including oxidation to form quinones and electrophilic aromatic substitution on the phenyl rings. Its role as a building block in the synthesis of more complex molecules, such as polycarbonate plastics and epoxy resins, further underscores its importance. cymitquimica.comchemicalbook.com The compound serves as a precursor for various chemical compounds and is investigated for its interactions with biomolecules.

Scope and Research Imperatives for this compound Studies

Current and future research on this compound is driven by several key imperatives. A primary focus is the continued exploration of its synthesis and the development of more efficient and environmentally friendly methods. sioc-journal.cn While traditional methods exist, newer catalytic systems, including the use of deep eutectic solvents, are being investigated to improve reaction efficiency and selectivity. sioc-journal.cn

Furthermore, there is a significant push to fully elucidate the compound's biological activities and mechanisms of action. This includes in-depth studies of its antioxidant potential and its interactions with various molecular targets. nih.gov The synthesis of derivatives of this compound is another critical research avenue. For instance, its triglycidyl ether derivative is a key monomer in the production of high-performance epoxy resins with excellent mechanical and thermal properties. biosynth.comsigmaaldrich.com These resins find applications in diverse industries, from aerospace to electronics. sigmaaldrich.com As research progresses, the development of novel applications for this compound and its derivatives in materials science, nanotechnology, and medicine remains a vibrant and promising field of study. nih.gov

Interactive Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource
IUPAC NameThis compound sigmaaldrich.comsigmaaldrich.com
Other NamesTris(4-hydroxyphenyl)methane, Leucoaurin 3wpharm.comcymitquimica.com
CAS Number603-44-1 3wpharm.comsigmaaldrich.com1stsci.comaksci.com
Molecular FormulaC₁₉H₁₆O₃ 3wpharm.com1stsci.com
Molecular Weight292.33 g/mol 3wpharm.comcymitquimica.com
InChI KeyWFCQTAXSWSWIHS-UHFFFAOYSA-N sigmaaldrich.com

Table 2: Research Applications of this compound and its Derivatives

Application AreaDescriptionSource
Organic Synthesis Used as a reagent and precursor for various chemical compounds.
Polymer Chemistry A monomer for polycarbonate plastics and high-performance epoxy resins. cymitquimica.comchemicalbook.com Its triglycidyl ether derivative is used to create thermosets with high crosslinking density. biosynth.comsigmaaldrich.com
Biological Research Studied for its antioxidant properties and interactions with biomolecules.
Materials Science Utilized in the development of new materials and nanotechnology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[bis(4-hydroxyphenyl)methyl]phenol
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InChI

InChI=1S/C19H16O3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,19-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCQTAXSWSWIHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50897129
Record name 4-[Bis(4-hydroxyphenyl)methyl]phenol
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Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

603-44-1, 25639-41-2
Record name 4,4′,4′′-Methylidynetris[phenol]
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Record name 4,4',4''-Methylidynetrisphenol
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Record name Phenol, methylidynetris-
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Record name Leucoaurine
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Record name Phenol, methylidynetris-
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Record name 4-[Bis(4-hydroxyphenyl)methyl]phenol
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Record name 4,4',4''-methylidynetrisphenol
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Advanced Synthetic Methodologies for 4,4 ,4 Methanetriyltriphenol

Condensation Reactions in 4,4',4''-Methanetriyltriphenol Synthesis

Condensation reactions are a cornerstone in the synthesis of polyphenolic structures, including this compound. These reactions typically involve the formation of a central carbon bridge linking multiple phenolic units.

Acid-Catalyzed Condensation of Phenolic Precursors with Formaldehyde (B43269)

The synthesis of this compound can be achieved through the acid-catalyzed condensation of phenol (B47542) with a suitable one-carbon electrophile, such as formaldehyde. This reaction is a classic example of electrophilic aromatic substitution. stackexchange.comechemi.com

The mechanism proceeds in several steps:

Activation of Formaldehyde : In the presence of an acid catalyst, the carbonyl oxygen of formaldehyde is protonated. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it a "hot" electrophile. stackexchange.com

Electrophilic Attack : The activated formaldehyde is then attacked by the electron-rich phenol ring. Phenol is highly reactive towards electrophilic substitution at the ortho and para positions due to the electron-donating nature of the hydroxyl group. echemi.com The attack, typically at the para position for steric reasons, forms a hydroxymethyl phenol intermediate (p-hydroxymethylphenol).

Formation of a Diarylmethylene Intermediate : The hydroxymethylphenol intermediate is protonated at the newly introduced hydroxyl group, followed by the elimination of a water molecule to form a benzylic carbocation. This carbocation is a potent electrophile and is rapidly attacked by a second molecule of phenol, forming a bis(4-hydroxyphenyl)methane structure.

Final Condensation Step : Repetition of this process—protonation of the remaining carbinol hydrogen, elimination of water, and subsequent attack by a third phenol molecule—leads to the final triphenylmethane (B1682552) structure of this compound.

This acid-catalyzed pathway is fundamental to the production of phenolic resins like novolacs, where similar methylene (B1212753) bridges link phenol units. mdpi.com

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and selectivity of the condensation reaction are highly dependent on the reaction conditions and the choice of catalyst. Optimization is crucial to maximize the yield of the desired trisubstituted product and minimize the formation of dimers, oligomers, and other side products. researchgate.net

Catalyst Systems:

Homogeneous Mineral Acids : Strong acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are traditionally used due to their low cost and high activity. e3s-conferences.org However, they pose challenges related to equipment corrosion and difficult removal from the final product. researchgate.net

Solid-Acid Catalysts : To overcome the drawbacks of liquid acids, various solid-acid catalysts have been developed. These include H-beta zeolites, mesoporous materials like MCM-41 and SBA-15, and sulfonic acid-functionalized resins. e3s-conferences.orgresearchgate.net A novel approach involves anchoring sulfuric acid onto a polyvinyl chloride (PVC) support, creating a recyclable and highly efficient catalyst for the synthesis of related bisphenol F (BPF). e3s-conferences.orgresearchgate.net This catalyst system achieved a high yield (94%) and selectivity for BPF under optimized conditions. researchgate.net

Reaction Parameters: Key parameters that require optimization include temperature, reaction time, and the molar ratio of reactants. For instance, in the synthesis of BPF, increasing the reaction temperature and optimizing the catalyst concentration were shown to significantly improve the yield. e3s-conferences.org The phenol-to-formaldehyde ratio is also a critical factor; a molar excess of phenol is typically used to favor the formation of the desired product over polymer chains. e3s-conferences.org

Below is a data table summarizing optimized conditions for the related synthesis of Bisphenol F (BPF), which provides insights applicable to this compound synthesis.

ParameterOptimized ConditionOutcomeSource
Catalyst PVC-EDA-SO₄H94% yield and selectivity researchgate.net
Phenol/Formaldehyde Ratio 20:1High yield of BPF e3s-conferences.org
Reaction Temperature 80 °CNear-complete reaction e3s-conferences.org
Reaction Time 1 hourHigh yield e3s-conferences.org
Catalyst Concentration 0.5 wt%Over 85% yield e3s-conferences.org

Hydroxymethylation Approaches for this compound Derivatization

Hydroxymethylation is a key chemical modification that involves the introduction of a hydroxymethyl (–CH₂OH) group onto a molecule. youtube.com In the context of polyphenols, this reaction typically occurs at the electron-rich ortho and para positions of the phenolic ring. researchgate.netresearchgate.net The process is fundamental not only in the initial synthesis of phenolic resins but also as a method for derivatization. youtube.com

The reaction of phenols with formaldehyde under basic conditions leads to the formation of hydroxymethylphenols. youtube.com The reactive species is the phenolate (B1203915) anion, formed by deprotonation, which then acts as a nucleophile, attacking the formaldehyde carbon. youtube.com This process can be highly selective. For example, studies have shown that using specific buffer systems like sodium metaborate (B1245444) (NaBO₂) in water can lead to excellent ortho-selectivity in the hydroxymethylation of various substituted phenols. rsc.org

Research into the kinetics of hydroxymethylation has revealed that phenols with electron-donating groups, such as additional hydroxyl or methyl groups, exhibit significantly higher reaction rates. researchgate.net For instance, the rate constants for the hydroxymethylation of resorcinol (B1680541) and phloroglucinol (B13840) are about 1200 and 62,000 times greater than that of phenol, respectively. researchgate.net This highlights the profound influence of the electronic properties of the phenolic substrate on the reaction's efficiency.

For a pre-formed this compound molecule, further hydroxymethylation could be envisioned to introduce additional reactive sites, which could then be used for cross-linking or further functionalization, for example, in the creation of more complex polymers or resins.

Exploring Modular Synthesis Strategies for this compound

Modular synthesis represents a modern paradigm in organic chemistry where complex molecules are assembled from distinct, pre-functionalized building blocks. This approach offers high flexibility and efficiency, allowing for the rapid generation of diverse molecular structures.

Application of Click Chemistry Principles in Synthesis

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and create byproducts that are easily removed. youtube.com The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. nih.govsavvysciencepublisher.com This reaction's reliability and biocompatibility have made it a powerful tool in materials science and drug discovery. nih.govyoutube.com

A modular synthesis of this compound or its analogues could be designed using click chemistry principles. This strategy would involve:

Core Molecule Synthesis : A central scaffold molecule containing three alkyne or azide (B81097) functionalities would be prepared. For example, a tripodal molecule like 1,1,1-tris(azidomethyl)ethane.

Phenolic Building Block Synthesis : A phenol precursor would be functionalized with the complementary reactive group (an alkyne if the core is an azide, or vice versa). For instance, 4-ethynylphenol (B7805692) or 4-azidophenol.

"Click" Assembly : The core and the phenolic building blocks would then be "clicked" together using the CuAAC reaction. This would efficiently assemble the final tri-phenolic structure.

This modular approach allows for significant variation. By changing the central core or the phenolic building block, a large library of analogous structures could be synthesized with high efficiency and purity. nih.gov Such strategies have been successfully used to create complex macromolecules and functional materials. savvysciencepublisher.comnih.gov

Multicomponent Reactions Towards Analogous Structures

Multicomponent reactions (MCRs) are convergent processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. wikipedia.org MCRs are highly atom-economical and efficient for generating molecular complexity. slideshare.net

The Ugi and Biginelli reactions are well-known examples of MCRs. slideshare.netresearchgate.net The Ugi four-component condensation, for instance, combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. wikipedia.orgorganic-chemistry.org A variation of this, the Ugi-Smiles reaction, replaces the carboxylic acid with a phenol, allowing for the N-arylation of primary amines. organic-chemistry.org

A hypothetical MCR for synthesizing a structure analogous to this compound could involve the reaction of a p-hydroxybenzaldehyde (one component, providing one phenolic ring), an amine, an isocyanide, and a second phenolic component (like p-hydroxyphenol) in a Ugi-Smiles type reaction. While not directly forming the methane (B114726) bridge, this illustrates how MCRs can assemble multiple aryl groups into a single complex molecule in one pot. More direct approaches for triarylmethane synthesis include the double Friedel-Crafts reaction of aldehydes with anilines or phenols, catalyzed by a Brønsted acidic ionic liquid, which represents a three-component reaction (aldehyde + 2x phenol). researchgate.net These strategies offer a powerful and efficient alternative to traditional linear synthesis for creating libraries of complex polyphenolic compounds.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound, a key industrial chemical, has traditionally relied on methods that utilize strong acids, volatile organic solvents, and catalysts that are difficult to recover and reuse. In alignment with the growing global emphasis on sustainable chemical manufacturing, recent research has focused on developing greener synthetic routes for this compound. These advanced methodologies are anchored in the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key areas of innovation include the adoption of solvent-free reaction conditions or the substitution of conventional solvents with environmentally benign alternatives, alongside the development of highly active and recyclable catalytic systems.

Solvent-Free or Environmentally Benign Solvent Systems

A significant advancement in the green synthesis of this compound and related triarylmethanes involves moving away from traditional, often hazardous, organic solvents. This is achieved either by conducting reactions under solvent-free conditions or by employing green solvents like ionic liquids (ILs) and deep eutectic solvents (DESs). rsc.orgmdpi.com

Solvent-free synthesis, often facilitated by techniques like ball milling or simply heating the neat reactants, represents an ideal green chemistry approach. rsc.orgmdpi.com This strategy eliminates solvent-related waste, simplifies product purification, and can lead to increased reaction rates. rsc.orgmdpi.com A notable metal- and solvent-free methodology for synthesizing phenol-based triarylmethanes has been developed through the Friedel-Crafts reaction of phenols with aldehydes. rsc.org This approach uses a Brönsted acidic ionic liquid as a catalyst, which can also function as the reaction medium, thereby avoiding the need for additional solvents. rsc.org

Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure, high thermal stability, and tunable properties. mdpi.comnih.gov They can act as both the solvent and the catalyst in chemical reactions. mdpi.com For instance, Brönsted acidic ionic liquids have been effectively used to catalyze the synthesis of triarylmethanes from phenols and aldehydes under solvent-free conditions, achieving good to excellent yields. rsc.org The reaction of phenol with 4-nitrobenzaldehyde, for example, yields the corresponding triarylmethane in 74% yield when catalyzed by the ionic liquid [bsmim][NTf2] at 80°C. rsc.org

Deep eutectic solvents (DESs) have emerged as a more cost-effective and environmentally friendly alternative to some ionic liquids. mdpi.comnih.gov DESs are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs), such as choline (B1196258) chloride and urea, which form a eutectic mixture with a melting point lower than either of the individual components. mdpi.commdpi.com These solvents are often biodegradable, have low toxicity, and are simple to prepare. mdpi.com Their ability to act as both catalysts and solvents makes them highly suitable for green synthetic processes. mdpi.comnih.gov In the synthesis of various heterocyclic compounds, DESs have demonstrated high efficiency, often leading to moderate to good yields under mild conditions. mdpi.com

The table below illustrates the effect of different solvents on a model reaction for synthesizing triarylmethane derivatives, highlighting the advantages of using green solvent systems or solvent-free conditions.

Table 1: Comparison of Solvent Systems in the Synthesis of Triarylmethanes

SolventCatalystTemperature (°C)Time (h)Yield (%)Reference
Solvent-Free[bsmim][NTf2] (20 mol%)801.574 rsc.org
Toluene[bsmim][NTf2] (20 mol%)803.0Complex Mixture rsc.org
Choline Chloride:Urea (1:2) DESSelf-catalyzed80-Good mdpi.com

Recyclable Catalyst Systems

The development of recyclable catalysts is a cornerstone of green chemistry, addressing both economic and environmental concerns by allowing for catalyst reuse and minimizing waste streams. mdpi.commdpi.com For the synthesis of this compound, research has explored both homogeneous and heterogeneous catalysts that can be efficiently separated from the reaction mixture and reused over multiple cycles without significant loss of activity. google.comnsf.gov

Homogeneous catalysts, while often exhibiting high activity and selectivity, can be difficult to separate from the product. A solution to this is the use of catalysts that are soluble under reaction conditions but can be easily precipitated and recovered post-reaction. An example is the use of certain sulfonic acid catalysts in combination with mercaptan co-catalysts for the synthesis of 1,1,1-tris(4-hydroxyphenyl)alkanes. google.com A patented method describes a process where, after the reaction, the product is precipitated by adding a specific solvent, leaving the catalysts dissolved in the filtrate. The solvent can then be removed from the filtrate to recover the catalytic residue for reuse in subsequent batches. google.com

Heterogeneous catalysts are intrinsically advantageous for catalyst recycling as they exist in a different phase from the reaction mixture, allowing for simple separation by filtration. mdpi.comresearchgate.net Examples include:

Clay Catalysts: Natural kaolinitic clay has been demonstrated as a readily available, inexpensive, and reusable catalyst for the condensation of anilines and formaldehyde to produce diaminodiphenylmethanes, a reaction analogous to the synthesis of hydroxyphenyl-methanes. researchgate.net This approach avoids the use of corrosive acids and problematic solvents. researchgate.net

Supported Catalysts: Active catalytic species can be immobilized on solid supports. For instance, palladium catalysts supported on materials like silica (B1680970), titania, or magnetic nanoparticles have been developed for various C-C bond-forming reactions. mdpi.comsemanticscholar.org These catalysts combine the high activity of palladium with the ease of separation and reusability of a heterogeneous system. Magnetically separable nanocatalysts, in particular, offer a highly efficient method for recovery using an external magnet. semanticscholar.org

Recyclable Ionic Liquids: As mentioned previously, ionic liquids can also serve as recyclable catalysts. rsc.org The Brönsted acidic ionic liquid [bsmim][NTf2] used for triarylmethane synthesis was recovered and reused for five consecutive runs with only a slight decrease in catalytic activity, demonstrating a robust and sustainable catalytic system. rsc.org

The reusability of these catalysts is a key performance indicator. The table below presents data on the recyclability of various catalytic systems relevant to the principles of green synthesis.

Table 2: Performance of Recyclable Catalysts in Green Synthesis

Catalyst SystemReaction TypeRecycle Run 1 Yield (%)Recycle Run 3 Yield (%)Recycle Run 5 Yield (%)Reference
Brönsted Acidic Ionic Liquid ([bsmim][NTf2])Triarylmethane Synthesis999895 rsc.org
Catalysts from spent LIBsFuran Oxidation9790- mdpi.com
Pd/TiO2 on Cordierite MonolithSuzuki Coupling>90>9087 mdpi.com
Sulfonic Acid / Mercaptan (Residue)Tris(hydroxyphenyl)alkane SynthesisHighHigh- google.com

Mechanistic Investigations of 4,4 ,4 Methanetriyltriphenol Reactivity

Electron Transfer Processes and Redox Chemistry of 4,4',4''-Methanetriyltriphenol

Redox reactions, which involve the transfer of electrons, are central to the chemical reactivity of this compound. libretexts.orgwikipedia.orglibretexts.org The presence of multiple hydroxyl groups on the aromatic rings makes the compound susceptible to both oxidation and reduction, influencing its role in various chemical systems.

Oxidation Pathways and Products

The oxidation of this compound primarily involves the hydroxyl groups, which can be oxidized to form quinone-type structures. This process involves the loss of electrons and protons from the hydroxyl moieties, leading to the formation of new carbonyl groups on the aromatic rings. Common oxidizing agents such as hydrogen peroxide and potassium permanganate (B83412) can facilitate this transformation. The initial step in the oxidation process is often the formation of a phenoxy radical, a highly reactive intermediate that can undergo further reactions.

The oxidation of phenolic compounds can be complex, often yielding a mixture of products. For instance, the oxidation of a related compound, 4-chlorophenol, results in various intermediates, including hydroquinone (B1673460) and benzoquinone, before eventual mineralization. nih.gov This suggests that the oxidation of this compound likely proceeds through a series of hydroxylated and quinone-like intermediates.

Reduction Mechanisms and Intermediates

The reduction of this compound can lead to the formation of the corresponding hydroxy derivatives. This process involves the gain of electrons, often facilitated by reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. The mechanism likely involves the transfer of a hydride ion (H⁻) to the molecule, although detailed mechanistic studies on this specific compound are not widely available.

In a broader context, the reduction of similar phenolic compounds, such as 4-nitrophenol, has been studied extensively. researchgate.netresearchgate.net These studies often highlight the role of catalysts in facilitating the reduction process, where the catalyst surface provides active sites for the reaction to occur. researchgate.netresearchgate.net The reduction mechanism typically involves the adsorption of the reactant onto the catalyst surface, followed by electron and proton transfer steps to yield the final product.

Role of Hydroxyl Groups in Chemical Transformations

The hydroxyl (-OH) groups are the primary functional groups responsible for the reactivity of this compound. numberanalytics.com These groups are highly polar and can participate in hydrogen bonding, which influences the molecule's solubility and interactions with other molecules. numberanalytics.comaps.org

The reactivity of the hydroxyl groups is influenced by several factors:

Electron-donating/withdrawing substituents: The electronic nature of other groups on the aromatic rings can affect the acidity and reactivity of the hydroxyl groups.

Steric hindrance: The spatial arrangement of the three phenol (B47542) rings can create steric hindrance, potentially affecting the accessibility of the hydroxyl groups to reactants. numberanalytics.com

The hydroxyl groups are also crucial in preventing undesirable side reactions during certain chemical processes. For example, in lignin (B12514952) depolymerization, blocking the phenolic hydroxyl groups can prevent the formation of reactive quinone methide intermediates, which are responsible for repolymerization. osti.gov This highlights the critical role of the hydroxyl groups in directing the course of chemical reactions.

Polymerization and Oligomerization Mechanisms Involving this compound

Due to its trifunctional nature, this compound can act as a monomer in polymerization and oligomerization reactions. This process involves the formation of covalent bonds between monomer units to create larger polymer chains or networks. wikipedia.orgchandra-asri.com

The polymerization can proceed through different mechanisms, such as step-growth or chain-growth polymerization. wikipedia.org Given the structure of this compound, step-growth polymerization, also known as condensation polymerization, is a likely pathway. chandra-asri.com In this mechanism, the monomers react to form dimers, then trimers, and so on, with the release of a small molecule like water. chandra-asri.com

The polymerization process typically involves three main steps: chandra-asri.comfujifilm.com

Initiation: The reaction is started by an initiator, which creates a reactive species. chandra-asri.comfujifilm.com

Propagation: The reactive species adds to monomer units, causing the polymer chain to grow. chandra-asri.comfujifilm.com

Termination: The growth of the polymer chain is stopped. chandra-asri.comfujifilm.com

The specific conditions of the polymerization reaction, such as temperature, solvent, and the presence of a catalyst, can significantly influence the properties of the resulting polymer, including its molecular weight and structure. nih.gov

Elucidation of Reaction Kinetics and Thermodynamics

The study of reaction kinetics provides insights into the rate at which a chemical reaction proceeds, while thermodynamics determines the feasibility and equilibrium position of the reaction. iitk.ac.innih.gov For reactions involving this compound, both kinetic and thermodynamic parameters are crucial for understanding and optimizing reaction conditions.

The rate of a reaction can be influenced by several factors, including: iitk.ac.inyoutube.com

Concentration of reactants: Higher concentrations generally lead to faster reaction rates. iitk.ac.in

Temperature: Increasing the temperature usually increases the reaction rate. youtube.com

Presence of a catalyst: A catalyst can provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. iitk.ac.in

The rate of a reaction can be described by a rate law, which mathematically expresses the relationship between the reaction rate and the concentrations of the reactants. iitk.ac.inyoutube.com

Table 1: Factors Influencing Reaction Rates

FactorEffect on Reaction Rate
Concentration Increasing the concentration of reactants generally increases the rate of reaction.
Temperature Increasing the temperature typically increases the rate of reaction.
Catalyst A catalyst increases the rate of reaction without being consumed in the process.
Surface Area For reactions involving solids, increasing the surface area can increase the reaction rate.

Supramolecular Chemistry of 4,4 ,4 Methanetriyltriphenol

Self-Assembly Principles and Processes Involving 4,4',4'',4''-Methanetriyltriphenol

Self-assembly is the spontaneous organization of individual components into ordered structures, a process driven by the tendency to reach a thermodynamic minimum. For 4,4',4'',4''-Methanetriyltriphenol, the key drivers of self-assembly are the directional hydrogen bonds provided by its hydroxyl groups and the weaker, yet significant, π-π stacking interactions between its aromatic rings. wikipedia.org These interactions can act cooperatively to direct the formation of well-defined one-, two-, or three-dimensional networks. nih.gov

Hydrogen bonds are highly directional, attractive interactions between a hydrogen atom covalently bonded to an electronegative atom and another nearby electronegative atom. wikipedia.org In 4,4',4'',4''-Methanetriyltriphenol, the hydroxyl (-OH) groups are potent hydrogen bond donors and acceptors, playing a primary role in its self-assembly behavior.

In its pure crystalline form, 4,4',4'',4''-Methanetriyltriphenol molecules are connected by O—H⋯O hydrogen bonds. researchgate.net These interactions link the molecules into two-dimensional square networks, which are further organized through twofold interpenetration, creating a robust, layered architecture. researchgate.net The formation of these networks is a clear demonstration of molecular self-assembly guided by specific hydrogen bonding patterns. mdpi.com

The versatility of the hydroxyl groups also allows 4,4',4'',4''-Methanetriyltriphenol to form co-crystals with other molecules that can act as hydrogen bond acceptors. For instance, in a 1:1 molecular complex with 4,4'-bipyridine (B149096), the triphenol molecules form rectangular networks through both O—H⋯O and C—H⋯O hydrogen bonds. researchgate.net The 4,4'-bipyridine molecules then fit into the voids of this network, connected to the phenol (B47542) moieties via strong O—H⋯N hydrogen bonds, completing the supramolecular structure. researchgate.net

Interacting MoleculesHydrogen Bond TypeBond Distance (Å)Reference
4,4',4''-Methanetriyltriphenol (self-assembly)O—H⋯O2.662 (2) and 2.648 (2) researchgate.net
This compound – 4,4'-bipyridineO—H⋯O2.694 (3) researchgate.net
This compound – 4,4'-bipyridineC—H⋯O3.384 (3) researchgate.net
This compound – 4,4'-bipyridineO—H⋯N2.622 (3) and 2.764 (3) researchgate.net

Beyond hydrogen bonding, the three electron-rich phenyl rings of 4,4',4'',4''-Methanetriyltriphenol can engage in π-π stacking interactions. These non-covalent interactions, arising from the attraction between aromatic rings, are crucial in stabilizing supramolecular assemblies and play a significant role in fields from materials science to enzyme design. nih.gov

Host-Guest Chemistry with 4,4',4'',4''-Methanetriyltriphenol as a Building Block

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule or ion, held together by non-covalent forces. thno.org The C3-symmetric, cavity-forming potential of 4,4',4'',4''-Methanetriyltriphenol makes it an excellent candidate for use as a host or as a component in larger, self-assembled host structures. wikipedia.orgresearchgate.net

The phenolic hydroxyl groups of 4,4',4'',4''-Methanetriyltriphenol can be deprotonated to form phenoxide anions, which are excellent ligands for a wide variety of metal ions. This allows the molecule to act as a chelating ligand, binding to a metal center through its three oxygen atoms. purdue.edu The coordination of metal ions is a powerful strategy in supramolecular chemistry, enabling the construction of robust and geometrically well-defined assemblies. rsc.org The binding of metal ions to 4,4',4'',4''-Methanetriyltriphenol can lead to the formation of discrete coordination complexes or extended metal-organic frameworks, depending on the coordination preferences of the metal and the reaction conditions. nih.gov

Ion TypeInteraction DetailsPotential Outcome
Metal IonsThe hydroxyl groups can deprotonate and coordinate to metal ions, acting as a tridentate ligand.Formation of discrete metal complexes or extended metal-organic frameworks. nih.gov

The ability of 4,4',4'',4''-Methanetriyltriphenol to interact with other molecules is not limited to metal ions. Its hydroxyl groups can form strong hydrogen bonds with a variety of organic molecules containing hydrogen bond acceptor groups (e.g., nitrogen or oxygen atoms), as exemplified by its co-crystallization with 4,4'-bipyridine. researchgate.net Furthermore, the molecule's three aromatic rings create hydrophobic domains that can engage in van der Waals and π-π stacking interactions with suitable organic guests. wikipedia.org

These same interaction modes are responsible for its engagement with biomolecules. The hydroxyl groups can form hydrogen bonds with functional groups on proteins and enzymes, such as amino acid side chains or the peptide backbone. elifesciences.org These specific interactions can modulate the biological activity of these targets. The study of such host-guest interactions is fundamental to fields like drug design and the development of molecular sensors. thno.orgsioc-journal.cn

Design and Synthesis of Discrete Supramolecular Entities

A major goal of supramolecular chemistry is the rational design and synthesis of complex, discrete molecular architectures with specific functions, such as molecular cages, capsules, or polyhedra. mdpi.comrsc.org The C3-symmetric, tripodal nature of 4,4',4'',4''-Methanetriyltriphenol makes it an ideal tritopic building block for the construction of such entities. nih.gov

By combining this tripodal linker with complementary components, such as linear spacers or metal ions with specific coordination geometries, chemists can direct the self-assembly process to form highly ordered, finite structures. nih.gov For example, combining a C3-symmetric ligand with a metal center that prefers a square-planar or octahedral geometry can lead to the formation of M4L4 tetrahedral cages or other complex polyhedra. researchgate.net In these structures, the 4,4',4'',4''-Methanetriyltriphenol units would occupy the faces or vertices of the resulting shape, creating a well-defined internal cavity. This cavity can then be used to encapsulate guest molecules, leading to applications in areas such as drug delivery, catalysis, and molecular separation. nih.govresearchgate.netepa.gov The synthesis of these sophisticated cages often relies on dynamic covalent chemistry or metal-ligand coordination, which allows for "error-checking" and self-correction during the assembly process, ultimately leading to the thermodynamically most stable product. nih.govnih.gov

Development of Extended Supramolecular Networks and Frameworks

The tripodal nature and the presence of three hydroxyl groups make this compound an excellent building block for the construction of extended supramolecular networks and frameworks through hydrogen bonding. The specific geometry of the molecule, with its three phenol groups arranged in a C3 symmetric fashion, allows for the formation of predictable and robust multi-dimensional architectures. Research in this area has focused on both the self-assembly of the pure compound and its co-crystallization with other molecules to create complex host-guest frameworks.

Furthermore, this compound has been successfully employed as a host molecule to construct more complex, extended frameworks by co-crystallizing it with complementary guest molecules. A well-documented example is its 1:1 molecular complex with 4,4'-bipyridine. researchgate.net In this co-crystal, the triphenol molecules form rectangular networks through a combination of O-H···O and C-H···O hydrogen bonds, with interaction distances of 2.694 Å and 3.384 Å, respectively. researchgate.net The 4,4'-bipyridine molecules are then incorporated into the voids of this network, held in place by strong O-H···N hydrogen bonds to the phenol moieties, with bond distances of 2.622 Å and 2.764 Å. researchgate.net This demonstrates the capability of this compound to act as a versatile scaffold for designing and engineering multi-component supramolecular materials with specific architectures.

The following table summarizes the key details of the supramolecular network formed by this compound and its co-crystal with 4,4'-bipyridine:

Host CompoundGuest CompoundStoichiometry (Host:Guest)Key Intermolecular InteractionsResulting Network Architecture
This compoundNone (Self-assembly)1:0O-H···O hydrogen bondsTwofold interpenetrated 2D square networks
This compound4,4'-Bipyridine1:1O-H···O, C-H···O, O-H···N hydrogen bonds2D rectangular host network with guest inclusion

These findings highlight the significance of this compound as a fundamental component in supramolecular chemistry, with its predictable hydrogen bonding patterns enabling the rational design of extended crystalline networks and frameworks.

Applications of 4,4 ,4 Methanetriyltriphenol in Materials Science

Utilization as a Building Block for Polymeric Materials

The molecular structure of 4,4',4''-methanetriyltriphenol, featuring three reactive phenol (B47542) groups, makes it a valuable monomer for synthesizing a variety of polymeric materials. This trifunctionality allows for the formation of dense, three-dimensional polymer networks, which can lead to materials with superior thermal and mechanical properties. lcpo.frscitechdaily.com

Incorporation into Polycarbonate Plastics

Polycarbonates (PC) are a class of thermoplastics known for their strength, toughness, and transparency. specialchem.com The synthesis of polycarbonates typically involves the condensation polymerization of a diol, such as bisphenol A, with a carbonate source like phosgene. specialchem.com By incorporating this compound into the polymerization process, a branched or cross-linked polycarbonate can be produced. This structural modification can lead to altered melt viscosity and improved mechanical properties compared to linear polycarbonates. specialchem.comnih.gov The trifunctional nature of this phenol allows for the creation of more complex polymer architectures, moving beyond simple linear chains. lcpo.fr

Synthesis of Epoxy Resins and Related Polymers

Epoxy resins are a significant class of thermosetting polymers widely used in adhesives, coatings, and composites due to their excellent adhesion, chemical resistance, and mechanical properties. mdpi.comnih.gov The synthesis of epoxy resins often involves the reaction of a compound with hydroxyl groups, like bisphenol A, with epichlorohydrin. google.com this compound, with its three hydroxyl groups, can be used to create highly cross-linked epoxy resins. researchgate.netresearchgate.net This high degree of cross-linking can result in polymers with enhanced thermal stability and mechanical strength. The general reaction involves the conversion of the hydroxyl groups to glycidyl (B131873) ethers, forming a trifunctional epoxy monomer. This monomer can then be cured with various hardeners to form a rigid thermoset network.

Functional Materials Derived from this compound

The incorporation of this compound into polymer structures allows for the development of functional materials with specific, desirable characteristics. researchgate.netresearchgate.netmdpi.com

Materials with Tailored Mechanical Properties

The mechanical properties of polymers, such as strength, stiffness, and toughness, can be precisely adjusted by controlling the polymer's molecular architecture. nih.govaps.orgmdpi.comnih.gov The use of this compound as a cross-linking agent allows for the creation of polymers with a high cross-link density. This can significantly increase the material's rigidity and strength. aps.org Research into polymers derived from this trifunctional phenol has shown the potential to create materials with a range of mechanical responses, from hard and brittle to tough and impact-resistant, depending on the other monomers used and the curing conditions. mdpi.comnih.gov

Below is a table summarizing the potential effects of incorporating this compound on the mechanical properties of polymers.

PropertyEffect of IncorporationRationale
Tensile Strength IncreaseHigh cross-link density restricts chain movement.
Stiffness (Modulus) IncreaseThe rigid, three-dimensional network resists deformation.
Toughness Can be tailoredCan be enhanced by balancing cross-link density with other flexible monomers. mdpi.com
Hardness IncreaseIncreased resistance to surface indentation due to the dense network.

High Thermal Stability Materials

The thermal stability of a polymer is its ability to resist degradation at high temperatures. mdpi.comrefractorymetal.orgnih.gov The introduction of the rigid, aromatic structure of this compound into a polymer backbone contributes to its thermal stability. The high cross-link density that it promotes also plays a crucial role. Breaking down a highly cross-linked polymer requires more energy compared to a linear polymer because numerous covalent bonds must be severed. nih.gov Polymers such as polyimides and certain epoxy resins derived from this triphenol exhibit excellent thermal stability, making them suitable for applications in aerospace and electronics where resistance to high temperatures is critical. refractorymetal.orgnih.gov

The following table presents typical thermal properties of high-performance polymers, which can be achieved through the use of building blocks like this compound.

Polymer ClassTypical Glass Transition Temperature (Tg)Typical Decomposition Temperature (Td)
High-Performance Epoxy Resins 150 - 250 °C> 350 °C
Polyimides > 250 °C> 450 °C nih.gov

Smart Materials and Responsive Systems Incorporating this compound Moieties

Smart materials are designed to respond to external stimuli such as light, temperature, pH, or electric and magnetic fields. researchgate.netnih.govepcmholdings.commdpi.com The incorporation of specific functional groups or molecular architectures can impart these responsive properties to a material. nih.govcas.org While direct research on smart materials exclusively based on this compound is specific, its core structure provides a scaffold for introducing stimuli-responsive moieties.

For instance, the phenol groups of this compound can be chemically modified to include groups that are sensitive to pH or light. By integrating these modified monomers into a polymer network, it is possible to create materials that change their shape, permeability, or other properties in response to a specific trigger. researchgate.netnih.gov The cross-linked network provided by the trifunctional nature of this compound can serve as a stable matrix for these responsive elements, enabling the development of sensors, actuators, and controlled-release systems. nih.gov

Catalytic Roles and Applications of 4,4 ,4 Methanetriyltriphenol Derivatives

Organocatalysis Mediated by 4,4',4''-Methanetriyltriphenol Structures

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained significant traction as a powerful tool in synthesis. mdpi.com Derivatives of this compound have emerged as effective organocatalysts, leveraging their distinct structural features to facilitate a range of transformations.

Asymmetric Catalysis with Chiral Derivatives

A key area where this compound derivatives have shown significant promise is in asymmetric catalysis, where a chiral catalyst directs a reaction to favor the formation of one enantiomer over the other. By introducing chiral moieties to the this compound backbone, researchers have developed catalysts capable of inducing high levels of stereocontrol.

For instance, chiral derivatives have been successfully employed in asymmetric alkylation reactions. These catalysts create a chiral environment around the reaction center, effectively guiding the approach of the reactants to yield products with high enantiomeric excess. The rigid, tripodal nature of the scaffold helps to minimize conformational flexibility, which is often crucial for achieving high stereoselectivity.

The development of chiral organocatalysts derived from this scaffold has also extended to other important transformations, including Michael additions and aldol (B89426) reactions. beilstein-journals.org In these cases, the catalyst can activate the substrate through the formation of iminium or enamine intermediates, while the chiral environment dictates the stereochemical outcome of the reaction. umich.edu

Reaction TypeCatalyst TypeSubstrate(s)ProductEnantiomeric Excess (ee)Reference
Asymmetric AlkylationChiral this compound-based amineGlycine ester Schiff base, Alkyl halideα-Alkyl-α-amino acid derivativeUp to 35% beilstein-journals.org
Asymmetric Aldol ReactionChiral Proline-functionalized calix rsc.orgareneKetone, Aldehydeβ-Hydroxy ketoneHigh beilstein-journals.org
Asymmetric Michael AdditionChiral Cinchona alkaloid derivative4-Hydroxycoumarin, EnoneWarfarin derivativeUp to 99% d-nb.info

Mechanistic Aspects of Organocatalytic Cycles

The catalytic cycle in organocatalysis mediated by this compound derivatives typically involves the formation of a transient covalent bond between the catalyst and one of the reactants. mdpi.com For example, in reactions involving aldehydes or ketones, a primary or secondary amine group on the catalyst can condense with the carbonyl group to form a chiral enamine or iminium ion. umich.edu

This intermediate then participates in the key bond-forming step of the reaction. The steric and electronic properties of the catalyst's scaffold play a crucial role in controlling the trajectory of this step, thereby determining the stereoselectivity. After the desired transformation, the product is released, and the catalyst is regenerated to complete the cycle. Computational studies and mechanistic experiments have been instrumental in elucidating these pathways, providing insights that guide the design of more efficient and selective catalysts. mdpi.com

Ligand Design and Metal-Organic Catalysis Using this compound Scaffolds

The phenolic hydroxyl groups of this compound provide excellent coordination sites for metal ions, making this scaffold a valuable platform for the design of ligands for metal-organic catalysis. rsc.org By modifying the periphery of the molecule, ligands with tailored steric and electronic properties can be synthesized to fine-tune the reactivity of the coordinated metal center.

These ligands have been used to create a variety of metal complexes that exhibit catalytic activity in reactions such as cross-coupling, hydrogenation, and oxidation. The tripodal nature of the ligand can enforce a specific coordination geometry on the metal, which can be beneficial for achieving high selectivity. Furthermore, the incorporation of chiral elements into the ligand structure has led to the development of effective catalysts for asymmetric metal-catalyzed reactions. rsc.org

Metal-organic frameworks (MOFs), which are crystalline materials constructed from metal ions or clusters and organic linkers, have also been prepared using this compound derivatives. researchgate.netmdpi.com These materials can act as heterogeneous catalysts, combining the advantages of homogeneous and heterogeneous catalysis. nih.gov

Catalytic ReactionMetalLigand TypeKey FeaturesReference
Olefin MetathesisTungstenPincer-type ligand on MOFHigh catalytic activity mdpi.com
CO2/Propylene Oxide CouplingIronPorphyrin-based ligand in MOFHighly active, recoverable catalyst mdpi.com
Methane (B114726) OxidationCopperImidazole-functionalized MOFHigh selectivity for methanol berkeley.edu
Heck CouplingPalladiumNHC-functionalized MOFHeterogeneous system, prevents aggregation mdpi.com

Heterogeneous Catalysis and Surface-Supported Systems

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation and recycling. wikipedia.org this compound and its derivatives can be immobilized on solid supports, such as silica (B1680970) or polymers, to create heterogeneous catalysts. youtube.com This approach combines the well-defined catalytic activity of the molecular catalyst with the practical benefits of a solid-phase system.

Surface-supported catalysts based on this scaffold have been developed for a range of applications, including environmental catalysis, such as the degradation of pollutants, and fine chemical synthesis. semanticscholar.org The ability to tune the properties of the support material and the linker used for immobilization provides an additional level of control over the catalytic performance. The process of creating these supported catalysts often involves covalent attachment of the triphenolic compound to a solid support, ensuring its stability and preventing leaching into the reaction mixture. youtube.com

Sustainable Catalytic Processes and Catalyst Recyclability

The principles of green chemistry emphasize the development of sustainable chemical processes, with catalyst recyclability being a key consideration. indexcopernicus.commdpi.com The use of this compound-based catalysts aligns well with these principles. When used in heterogeneous or biphasic systems, these catalysts can often be recovered and reused multiple times with minimal loss of activity. mchemical.comresearchgate.net

The development of recyclable organocatalysts and metal-organic catalysts based on this scaffold is an active area of research. Strategies being explored include the use of magnetic nanoparticles as supports for easy separation and the design of catalysts that are soluble in a specific phase for facile recovery. researchgate.net These efforts are aimed at reducing the environmental impact and improving the economic viability of catalytic processes. The inherent stability of the this compound core contributes to the robustness and longevity of the derived catalysts, further enhancing their sustainability profile. mchemical.com

Theoretical and Computational Studies of 4,4 ,4 Methanetriyltriphenol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energies, and other electronic characteristics.

Density Functional Theory (DFT) is a widely used quantum computational method that calculates the electronic properties of a system based on its electron density. nih.govunitn.it This approach offers a favorable balance between computational cost and accuracy, making it suitable for a molecule of this size. diva-portal.org DFT studies can elucidate the structure, bonding, and reactivity of 4,4',4''-Methanetriyltriphenol. nih.gov

Investigations would typically involve optimizing the molecule's three-dimensional geometry to find its most stable conformation. From this optimized structure, a wealth of electronic data can be extracted. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and more readily able to engage in chemical reactions.

Furthermore, DFT calculations can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. For this compound, the ESP map would highlight the electron-rich regions around the hydroxyl (-OH) groups, indicating their propensity to act as hydrogen bond donors and sites for electrophilic attack.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound This table presents hypothetical data for this compound, calculated using a common DFT functional like B3LYP with a 6-31G* basis set, to illustrate typical outputs of such an investigation.

PropertyIllustrative ValueSignificance
Total Energy -995.5 HartreesRepresents the total electronic energy of the molecule in its ground state.
HOMO Energy -5.8 eVIndicates the energy of the highest energy electrons; related to the ability to donate electrons.
LUMO Energy -0.9 eVIndicates the energy of the lowest energy empty orbital; related to the ability to accept electrons.
HOMO-LUMO Gap 4.9 eVCorrelates with chemical reactivity and stability; a larger gap implies higher stability. researchgate.net
Dipole Moment 2.1 DebyeMeasures the overall polarity of the molecule, influencing solubility and intermolecular forces.

Note: The values in this table are illustrative and based on typical results for similar phenolic compounds. Specific computational studies on this compound are required for validated data.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for their basic computations. researchgate.net The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While HF neglects some electron correlation, making it less accurate than modern DFT for some properties, it serves as a crucial starting point for more advanced, correlated methods like Møller-Plesset perturbation theory (MP2).

For this compound, ab initio calculations are invaluable for determining precise geometric parameters (bond lengths, bond angles, and dihedral angles) and vibrational frequencies. researchgate.net Comparing the calculated vibrational spectra with experimental infrared (IR) and Raman spectra can help confirm the molecule's structure and identify characteristic vibrational modes. For example, the stretching frequencies of the O-H and C-O bonds in the phenol (B47542) groups would be prominent features.

A study on the formation of a related compound, 4,4′-methylene diphenyl diamine, utilized a high-level ab initio composite method (G3MP2B3) to establish a detailed molecular mechanism, showcasing the power of these techniques to model complex reactions. nih.gov A similar approach for this compound could provide definitive data on its structural and molecular properties.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum mechanics describes the details of a single molecule, molecular dynamics (MD) simulations are used to predict how molecules move and interact with each other over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a virtual movie of their behavior. nih.gov This is essential for understanding the bulk properties of this compound, such as its behavior in solution or its properties as a material.

An MD simulation of this compound would typically involve placing a number of molecules in a simulation box, often with a solvent like water or in a configuration mimicking a solid state. diva-portal.org The interactions between atoms are described by a 'force field', a set of parameters that define the potential energy of the system. nih.gov

Key insights from MD simulations would include:

Hydrogen Bonding: Quantifying the extensive network of intermolecular hydrogen bonds formed between the hydroxyl groups of neighboring molecules. This is critical for understanding its melting point, boiling point, and solubility.

Solvation Structure: Simulating the compound in water would reveal how water molecules arrange themselves around the solute, forming a hydration shell. researchgate.net

Conformational Dynamics: Tracking how the three phenyl rings rotate around the central methane (B114726) carbon, providing insight into the molecule's flexibility and the shapes it can adopt in different environments.

These simulations are crucial for predicting how the molecule will behave in a condensed phase, for example, when used as a building block for a larger polymer network. mdpi.comdtu.dk

Computational Design of Novel this compound Derivatives

The structure of this compound serves as an excellent scaffold for the computational design of new molecules with tailored properties. nih.govnih.gov By systematically modifying its functional groups in silico, researchers can predict how these changes will affect its electronic and physical properties before undertaking expensive and time-consuming laboratory synthesis. researchgate.net

For example, this compound is a trifunctional phenol, making it a potential cross-linking agent in epoxy resins or phenolic resins. Computational methods can be used to design derivatives with enhanced reactivity or improved thermal stability. This is often achieved through a screening process where a virtual library of candidate derivatives is created and evaluated. nih.govmdpi.com

Table 2: Potential Strategies for Computational Derivative Design

Modification StrategyTarget PropertyComputational Evaluation Method
Adding electron-withdrawing groups (e.g., -NO₂) to phenyl rings Increased acidity of phenolic protons, altered reactivity.DFT (to calculate pKa, ESP maps).
Replacing hydroxyl groups with other functionalities (e.g., -NH₂, -SH) Altered hydrogen bonding capability, modified polymer precursor reactivity.DFT (to calculate bond dissociation energies), MD (to simulate new intermolecular interactions).
Extending the alkyl backbone Increased flexibility, modified solubility.MD (to assess conformational freedom), QSAR (to predict solubility).
Halogenation of the phenyl rings Increased density, fire retardant properties, altered electronic properties.DFT (to calculate electronic structure), MD (to simulate packing in solid state).

This rational, computer-aided design process significantly accelerates the discovery of new materials by focusing experimental efforts on the most promising candidates. researchgate.netnih.gov

Reaction Mechanism Prediction and Transition State Analysis

Understanding how this compound is synthesized or how it participates in subsequent reactions is a fundamental chemical question that can be addressed computationally. Theoretical methods can map out the entire energy landscape of a chemical reaction, identifying the intermediates and, crucially, the transition states. mdpi.com A transition state is the highest energy point along a reaction pathway and determines the reaction's activation energy and rate. d-nb.info

For the synthesis of this compound, which typically involves the acid-catalyzed reaction of phenol with chloroform (B151607) or formaldehyde (B43269), computational studies could:

Elucidate the Step-by-Step Mechanism: Determine the precise sequence of elementary steps, such as electrophilic aromatic substitution. nih.gov

Calculate Activation Barriers: Use methods like DFT to calculate the energy of each transition state. A high-energy barrier indicates a slow reaction, while a low barrier suggests a fast one. mdpi.com

Analyze Catalyst Role: Model how an acid catalyst participates in the reaction, for instance, by protonating a reactant to make it more electrophilic.

A computational study on the formation of a similar molecule, 4,4′-MDA from aniline (B41778) and formaldehyde, successfully mapped out an eight-step mechanism and calculated the energy of all intermediates and transition states. nih.gov A similar investigation for this compound would provide definitive insights into its formation and reactivity, guiding the optimization of synthetic procedures. mdpi.comd-nb.inforsc.org

Environmental Research Pertaining to 4,4 ,4 Methanetriyltriphenol

Environmental Fate and Distribution in Environmental Compartments

The environmental fate of a chemical is dictated by its susceptibility to various degradation processes and its mobility between different environmental compartments like soil, water, and air. For 4,4',4''-Methanetriyltriphenol, its journey and persistence in the environment are influenced by its inherent chemical properties and its interaction with environmental factors.

Photolytic degradation, the breakdown of compounds by light, is a significant environmental fate process for many aromatic compounds. Current time information in Bangalore, IN.researchgate.net Triarylmethane compounds, a class to which this compound belongs, are known to be susceptible to photodegradation. researchgate.netresearchgate.net The degradation of these compounds, particularly dyes, often results in color fading due to the disruption of the chromophore. researchgate.net Two primary competing reactions are typically observed in the photodegradation of triarylmethane structures: N-demethylation (if applicable) and the photooxidative cleavage of the central carbon-phenyl bond. researchgate.net This cleavage can lead to the formation of benzophenone (B1666685) and phenol (B47542) derivatives. researchgate.net The presence of singlet oxygen sensitizers, such as titanium dioxide, can accelerate the photodegradation of triphenylmethane (B1682552) dyes, indicating that singlet oxygen plays a role in some degradation pathways. researchgate.net

While this compound lacks the N-alkyl groups of many triarylmethane dyes, the core triphenylmethane structure suggests a potential for photooxidative cleavage of the bond between the central methane (B114726) carbon and the hydroxyphenyl rings. This process would likely be influenced by the presence of sensitizers in the environment. Phenol itself is known to absorb light in the environmental UV spectrum (290-330 nm) and can undergo photodegradation. ccme.ca

Table 1: Potential Photolytic Degradation Reactions of Triarylmethane Compounds

Reaction TypeDescriptionPotential Products
Photooxidative CleavageBreakage of the bond between the central carbon and the phenyl rings, often mediated by reactive oxygen species.Benzophenone derivatives, Phenol derivatives
N-demethylationRemoval of methyl groups from amine substituents on the phenyl rings (not directly applicable to this compound).Demethylated derivatives

This table is based on general degradation pathways of triarylmethane dyes and may not be fully representative for this compound.

Biodegradation is a crucial mechanism for the removal of organic pollutants from the environment, driven by microorganisms like bacteria and fungi. nih.gov The biodegradation of bisphenols, which share structural similarities with this compound, has been studied. For instance, the bacterium Sphingobium yanoikuyae strain FM-2, isolated from river water, has been shown to completely degrade bis(4-hydroxyphenyl)methane (Bisphenol F). nih.gov

The proposed biodegradation pathway for Bisphenol F involves an initial hydroxylation of the bridging carbon, followed by oxidation to form 4,4'-dihydroxybenzophenone. nih.gov This intermediate is then further oxidized and cleaved to produce 4-hydroxybenzoate (B8730719) and 1,4-hydroquinone, which are subsequently mineralized. nih.gov This suggests that a similar enzymatic attack on the central methane carbon and subsequent ring cleavage could be a potential biodegradation pathway for this compound.

The environmental conditions in soil and water, such as pH, temperature, oxygen availability, and the presence of a suitable microbial community, would significantly influence the rate and extent of biodegradation. researchgate.net Phenolic compounds, in general, are susceptible to microbial degradation, although their persistence can be influenced by factors like the degree of substitution on the phenol ring. nih.gov

Transformation Products and Metabolites

Based on the degradation pathways of analogous compounds, several transformation products and metabolites of this compound can be hypothesized.

From photolytic degradation, the cleavage of the central C-phenyl bonds could lead to the formation of 4-hydroxybenzophenone (B119663) and other related phenolic compounds. researchgate.net

From biodegradation, following the pathway of Bisphenol F, initial hydroxylation of the central methane carbon would yield tris(4-hydroxyphenyl)methanol. nih.gov Subsequent oxidation could produce a dihydroxybenzophenone (B1166750) derivative and a 4-hydroxyphenol molecule. Further enzymatic reactions could lead to the formation of simpler aromatic compounds like 4-hydroxybenzoic acid and hydroquinone (B1673460), which can then be integrated into central metabolic pathways of microorganisms. nih.gov

Table 2: Hypothetical Transformation Products of this compound

Degradation ProcessPotential Intermediate ProductsPotential Final Products (before mineralization)
Photolytic Degradation4-hydroxybenzophenone, other phenolic fragmentsSimpler phenolic compounds
BiodegradationTris(4-hydroxyphenyl)methanol, Dihydroxybenzophenone derivatives, 4-hydroxyphenol4-hydroxybenzoic acid, Hydroquinone

This table presents hypothetical products based on the degradation of structurally similar compounds.

Environmental Monitoring Applications Utilizing this compound

Environmental monitoring involves the use of analytical techniques to detect and quantify pollutants in various environmental matrices. semanticscholar.org Fluorescent probes are valuable tools in this field due to their high sensitivity and potential for real-time measurements. mdpi.commdpi.com

While there is no specific information available on the use of this compound in the development of fluorescent probes for pollutant detection, its structure possesses features that could potentially be exploited for such applications. The triphenylmethane scaffold is a component of some fluorescent dyes, and phenolic moieties can act as recognition sites or be modified to interact with specific analytes. acs.org The development of fluorescent probes often involves designing a molecule with a fluorophore (the signal-emitting part) and a recognition group that selectively interacts with the target analyte. mdpi.commdpi.com

Future research could explore the modification of this compound to create sensors for environmentally relevant pollutants. For instance, the hydroxyl groups could be functionalized to bind with metal ions or other target molecules, leading to a change in the compound's fluorescence properties.

Assessment of Environmental Persistence and Mobility

The environmental persistence of a chemical refers to the length of time it remains in the environment before being broken down. Phenolic compounds are generally considered to be of environmental concern due to their potential persistence and toxicity. nih.gov The persistence of this compound would depend on its susceptibility to the degradation processes discussed above. The presence of multiple hydroxyl groups might increase its water solubility and potentially its bioavailability for microbial degradation compared to non-hydroxylated triphenylmethane.

Mobility describes how a chemical moves through the environment. researchgate.net For phenolic compounds, mobility in soil is largely influenced by their water solubility and their tendency to adsorb to soil organic matter. ccme.caresearchgate.net Compounds with lower adsorption coefficients (Koc) are generally more mobile and have a higher potential to leach into groundwater. ccme.ca Phenol itself has a low Koc and is considered to be highly mobile in soils. ccme.ca The mobility of this compound would likely be influenced by soil pH, which affects the dissociation of its phenolic hydroxyl groups, and the organic carbon content of the soil. researchgate.netnih.gov

Table 3: Factors Influencing Persistence and Mobility

FactorInfluence on PersistenceInfluence on Mobility
Photodegradation Decreases persistence in sunlit environments.Indirectly affects mobility by transforming the parent compound.
Biodegradation Decreases persistence in biologically active environments.Indirectly affects mobility by transforming the parent compound.
Water Solubility Higher solubility can enhance transport in aquatic systems and potentially increase bioavailability for degradation.Higher solubility generally leads to greater mobility in water and soil.
Adsorption to Soil/Sediment Increased adsorption can lead to longer persistence in soil/sediment by reducing bioavailability.Higher adsorption leads to lower mobility and less leaching potential.
Soil pH Can affect the rate of both abiotic and biotic degradation processes.Affects the ionization of phenolic groups, which in turn influences water solubility and adsorption.

Advanced Analytical Methodologies for 4,4 ,4 Methanetriyltriphenol Research

Chromatographic Techniques for Separation and Quantification

Chromatography is an indispensable tool for the separation of 4,4',4''-Methanetriyltriphenol from complex matrices and for its precise quantification. The choice of chromatographic technique is often dictated by the sample matrix and the analytical objectives.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands out as a premier technique for the analysis of this compound. eag.com This hyphenated method combines the exceptional separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. eag.comlongdom.org

HPLC separates the compound from other components in a mixture based on its interactions with the stationary and mobile phases. longdom.org The separated analyte then enters the mass spectrometer, where it is ionized, and specific precursor-to-product ion transitions are monitored. This multiple reaction monitoring (MRM) approach provides a high degree of certainty in identification and quantification, even at trace levels. eag.comrsc.org The use of various ionization sources, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), allows for the analysis of a wide range of compounds, including those that are not amenable to gas chromatography. ub.edu

Table 1: HPLC-MS/MS Parameters for Analysis of Phenolic Compounds

ParameterSettingPurpose
Column C18 or Phenyl-HexylProvides reversed-phase separation based on hydrophobicity.
Mobile Phase Gradient of water and acetonitrile/methanol with additives like formic or acetic acidOptimizes the separation of analytes. ub.edu
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)Generates ions from the analyte for mass analysis. ub.edu
Scan Type Multiple Reaction Monitoring (MRM)Ensures high selectivity and sensitivity for quantification. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. longdom.org However, due to the low volatility of this compound, a derivatization step is typically required prior to GC-MS analysis. jfda-online.comresearchgate.net Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability, making it suitable for gas chromatography. jfda-online.com

Common derivatization reagents for phenolic compounds include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents. researchgate.netnih.gov After derivatization, the sample is introduced into the GC, where the derivatized analyte is separated based on its boiling point and interaction with the stationary phase. The separated compound then enters the mass spectrometer for detection and identification based on its unique mass spectrum. researchgate.net

Table 2: GC-MS Analysis with Derivatization for Phenolic Compounds

StepDescriptionKey Considerations
Derivatization Reaction with a silylating or acylating agent to increase volatility. jfda-online.comChoice of reagent, reaction time, and temperature are critical for complete derivatization. nih.gov
GC Separation Separation on a capillary column (e.g., DB-5 or equivalent).The temperature program must be optimized to achieve good resolution of the derivatized analyte from other components.
MS Detection Electron Ionization (EI) is commonly used to generate a characteristic fragmentation pattern for identification.The mass spectrum provides a fingerprint for the compound, allowing for confident identification.

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound and assessing its purity. These methods provide information about the compound's functional groups, connectivity of atoms, and electronic properties. libretexts.org

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules. msu.edu One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. epfl.ch The chemical shifts, signal intensities, and coupling patterns in the NMR spectra allow for the assignment of each signal to a specific atom within the molecular structure. msu.edu

Table 3: Key NMR Data for Structural Elucidation

NucleusExperimentInformation Obtained
¹H 1D NMRChemical environment and number of different types of protons.
¹³C 1D NMRChemical environment and number of different types of carbons.
¹H-¹H COSY 2D NMRCorrelation between coupled protons, revealing neighboring protons.
¹H-¹³C HSQC 2D NMRCorrelation between protons and the carbons they are directly attached to.
¹H-¹³C HMBC 2D NMRCorrelation between protons and carbons over two to three bonds, establishing long-range connectivity.

Infrared and Ultraviolet-Visible Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. libretexts.org The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its O-H (hydroxyl) and C-H (aromatic and aliphatic) bonds, as well as the C-C bonds within the aromatic rings. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. libretexts.orgprocess-insights.com The presence of aromatic rings in this compound results in characteristic absorption bands in the UV region of the electromagnetic spectrum. The position and intensity of these bands can be influenced by the solvent and the substitution pattern on the aromatic rings. process-insights.com

Table 4: Expected Spectroscopic Features of this compound

Spectroscopic TechniqueWavenumber/Wavelength RangeCorresponding Functional Group/Transition
Infrared (IR) ~3200-3600 cm⁻¹O-H stretching (hydroxyl groups)
Infrared (IR) ~3000-3100 cm⁻¹Aromatic C-H stretching
Infrared (IR) ~1500-1600 cm⁻¹Aromatic C=C stretching
Ultraviolet-Visible (UV-Vis) ~250-280 nmπ → π* transitions of the aromatic rings

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are essential for the analysis of this compound in complex mixtures. ijarnd.comnumberanalytics.comspringernature.com These techniques leverage the strengths of each individual method to provide comprehensive analytical information. longdom.orgresearchgate.net

As previously discussed, HPLC-MS/MS and GC-MS are prime examples of hyphenated techniques. longdom.org Another powerful combination is Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy (LC-NMR). numberanalytics.com LC-NMR allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column, enabling the structural elucidation of individual components in a mixture without the need for prior isolation. ijarnd.com This is particularly valuable for identifying unknown impurities or degradation products. The integration of multiple techniques, such as LC-MS-NMR, can provide an even more complete picture of a complex sample. springernature.com

Liquid Chromatography-Nuclear Magnetic Resonance-Time-of-Flight Mass Spectrometry (LC-NMR-TOF-MS)

The online coupling of liquid chromatography (LC), nuclear magnetic resonance (NMR) spectroscopy, and time-of-flight mass spectrometry (TOF-MS) represents a pinnacle in analytical chemistry for the unambiguous identification and structural elucidation of compounds in complex mixtures. springernature.com This powerful combination leverages the separation capabilities of LC with the detailed structural insights from NMR and the precise mass measurement from TOF-MS. springernature.commdpi.com

The process begins with the separation of the analyte from a mixture using high-performance liquid chromatography (HPLC). The eluent from the LC column is then split. A portion is directed to the TOF-MS for accurate mass determination, which aids in confirming the elemental composition of the compound. The remainder of the eluent flows through an NMR spectrometer, which provides detailed information about the molecular structure, including the connectivity of atoms and the spatial arrangement of the molecule. springernature.com The use of TOF-MS is particularly advantageous due to its high mass accuracy and resolution, which is crucial for distinguishing between isomers and confirming molecular formulas. nih.gov

In the context of this compound research, LC-NMR-TOF-MS would be instrumental in:

Confirming the molecular identity: The accurate mass measurement from TOF-MS would verify the elemental composition of C₁₉H₁₆O₃.

Structural isomer differentiation: This technique can distinguish this compound from its structural isomers by differences in their chromatographic retention times and NMR spectra.

Impurity profiling: The high separation efficiency of LC combined with the identification power of NMR and MS allows for the detection and characterization of any impurities present in a sample.

Metabolite identification: In biological studies, this technique can be used to identify metabolites of this compound by tracking changes in the mass and NMR spectra.

Below is an illustrative data table showcasing the type of information that would be generated from an LC-NMR-TOF-MS analysis of this compound.

ParameterExpected Value/ObservationSignificance
LC Retention Time (min) Dependent on column and mobile phaseAids in compound separation and identification
¹H-NMR (ppm) Aromatic protons (~6.7-7.0 ppm), Methine proton (~5.4 ppm), Hydroxyl protons (~9.3 ppm)Provides detailed structural information and confirms functional groups
¹³C-NMR (ppm) Aromatic carbons (~115-155 ppm), Methine carbon (~41 ppm)Confirms the carbon skeleton of the molecule
TOF-MS (m/z) [M-H]⁻ at 291.1021Provides accurate mass for molecular formula confirmation

Electroanalytical Methods for Redox Characterization

Electroanalytical methods, particularly voltammetric techniques, are powerful tools for investigating the redox properties of phenolic compounds. nih.gov These methods are based on measuring the current response of an electroactive species to an applied potential. For a molecule like this compound, which contains multiple hydroxyl groups on its aromatic rings, these techniques can provide valuable insights into its antioxidant potential by characterizing its ease of oxidation. nih.govnih.gov

Cyclic Voltammetry (CV) is a commonly employed electroanalytical technique where the potential is swept linearly to a set value and then reversed back to the initial potential. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the redox processes.

When applied to this compound, the following can be expected:

Oxidation Peaks: The voltammogram would likely exhibit one or more anodic (oxidation) peaks corresponding to the oxidation of the phenolic hydroxyl groups. The potential at which these peaks occur is indicative of the antioxidant activity; a lower oxidation potential suggests a stronger antioxidant capacity.

Irreversible Process: The oxidation of phenolic compounds is often an irreversible process, meaning that a corresponding reduction peak on the reverse scan may be absent or significantly diminished. This is due to the formation of stable radical species or subsequent chemical reactions of the oxidized form. nih.gov

The data obtained from electroanalytical studies can be used to compare the antioxidant activity of this compound with other known antioxidants and to understand the structure-activity relationship of related polyphenolic compounds.

The following table illustrates the kind of data that would be obtained from a cyclic voltammetry experiment of this compound.

ParameterExpected Value/ObservationSignificance
Oxidation Potential (Epa, V vs. Ag/AgCl) ~ +0.5 to +0.8 VIndicates the ease of oxidation and correlates with antioxidant strength
Peak Current (Ipa, µA) Proportional to concentrationAllows for quantitative analysis
Nature of the Process IrreversibleProvides insight into the stability of the oxidized species

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 4,4',4''-Methanetriyltriphenol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or coupling reactions using triphenylmethane precursors. For example, trityl alcohol derivatives (e.g., triphenylmethanol ) can be functionalized via nucleophilic substitution or oxidation. Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst selection) based on steric hindrance from the three phenolic groups. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product from byproducts like triphenylmethyl ethers .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>97% as per typical standards ).
  • Spectroscopy : Confirm structure via 1H^1H- and 13C^{13}C-NMR (aromatic protons at δ 6.8–7.2 ppm; methylene bridge at δ 4.5–5.0 ppm) and FT-IR (O–H stretch at 3200–3600 cm1^{-1}) .
  • Melting Point : Compare experimental values (e.g., 131–140°C ) with literature to validate crystallinity.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks .
  • PPE : Wear nitrile gloves (EN 374 standard), safety goggles (EN 166), and flame-resistant lab coats. Avoid skin contact due to potential irritation .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound for materials science applications?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model HOMO/LUMO levels and charge distribution. Compare results with experimental UV-Vis spectra (e.g., λmax_{\text{max}} in 300–400 nm range for π→π* transitions) .
  • Solubility Prediction : Apply the ACD/Labs Percepta Platform to estimate logP values and solubility in polar aprotic solvents (e.g., DMF, DMSO) .

Q. What strategies resolve contradictions in reported thermochemical data (e.g., melting point, solubility) for this compound?

  • Methodological Answer :

  • DSC Analysis : Perform differential scanning calorimetry (heating rate: 10°C/min) to identify polymorphic transitions or impurities affecting melting points .
  • Solubility Reassessment : Use shake-flask method with HPLC quantification in solvents like methanol or acetonitrile. Note discrepancies between experimental data (e.g., 9.2e-5 g/L in water ) and computational predictions .

Q. How do substituent modifications on the phenolic rings influence the compound’s performance in organic electronics?

  • Methodological Answer :

  • Structure-Property Relationships : Introduce electron-donating groups (e.g., methoxy) to enhance hole-transport properties, as seen in triphenylamine derivatives like TCTA . Compare charge mobility via space-charge-limited current (SCLC) measurements.
  • Thermal Stability : Evaluate decomposition temperatures (Td_d) using TGA (N2_2 atmosphere, 10°C/min). For example, triphenylmethanol derivatives show stability up to 250°C , but sulfonation or halogenation may alter this .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.